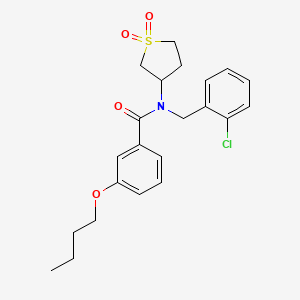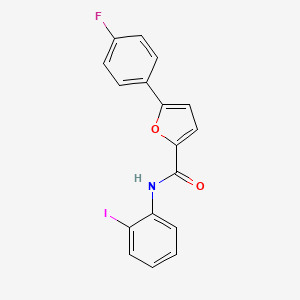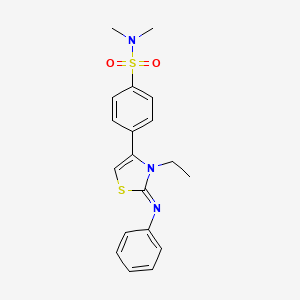![molecular formula C24H20ClN3O3 B12138051 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol](/img/structure/B12138051.png)
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, as well as a phenol ring substituted with a chlorobenzyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the amino and methoxyphenyl groups. The phenol ring is then synthesized separately and functionalized with the chlorobenzyl group. Finally, the two rings are coupled together under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield an amino group.
科学的研究の応用
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-bromobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-fluorobenzyl)oxy]phenol
- 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-iodobenzyl)oxy]phenol
Uniqueness
The uniqueness of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorobenzyl)oxy]phenol lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chlorobenzyl group, in particular, may confer distinct properties compared to similar compounds with different substituents.
特性
分子式 |
C24H20ClN3O3 |
|---|---|
分子量 |
433.9 g/mol |
IUPAC名 |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H20ClN3O3/c1-30-18-7-5-16(6-8-18)21-13-27-24(26)28-23(21)20-10-9-19(12-22(20)29)31-14-15-3-2-4-17(25)11-15/h2-13,29H,14H2,1H3,(H2,26,27,28) |
InChIキー |
OBIHVZIFRXPJMR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC(=CC=C4)Cl)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12137981.png)


![2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-chloro-4,6-dimethy lphenyl)acetamide](/img/structure/B12137994.png)
![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138007.png)

![1'-[2-(dimethylamino)ethyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12138020.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12138041.png)
![3-[(2,6-Difluorophenyl)methylthio]-4-ethyl-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12138045.png)
![2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12138048.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138050.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12138054.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12138061.png)
